2-Isopropenylthiazole

Overview

Description

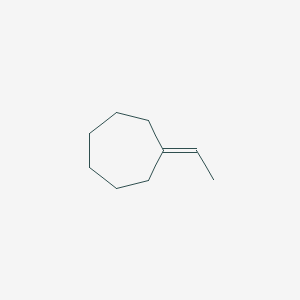

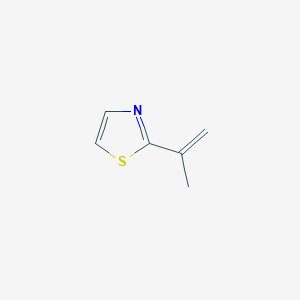

2-Isopropenylthiazole is a chemical compound that is part of the thiazole family . Thiazoles are a group of compounds containing a five-membered aromatic ring, and they are known for their diverse pharmacological activity .

Synthesis Analysis

The synthesis of thiazoles, including 2-Isopropenylthiazole, can be achieved through various green synthetic approaches. These include the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes . A one-pot procedure involving a combination of ultrasound synthesis under neat conditions and a Cadogan’s cyclization has been implemented for the synthesis of 2-phenyl-2H-indazole derivatives .Molecular Structure Analysis

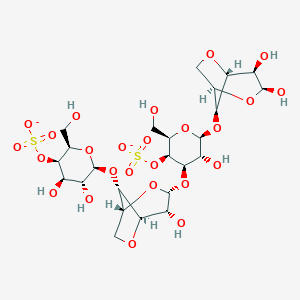

The molecular structure of 2-Isopropenylthiazole can be determined using various tools such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .Chemical Reactions Analysis

The chemical reactions involving 2-Isopropenylthiazole can be analyzed using various electroanalytical tools. These tools can be used to investigate redox-active intermediates in both electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropenylthiazole can be analyzed using various techniques such as Thermogravimetric Analysis (TGA), which monitors the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Scientific Research Applications

Pharmaceutical Applications

2-Isopropenylthiazole: is a thiazole derivative, a class of compounds known for their presence in several pharmaceutical drugs. Thiazoles are integral to drugs with antimicrobial , antiretroviral , antifungal , anticancer , and anti-inflammatory properties . For instance, thiazole derivatives are found in ritonavir, an antiretroviral drug, and in tiazofurin, an anticancer drug . The versatility of 2-Isopropenylthiazole allows for its incorporation into various drug formulations, enhancing their efficacy and stability.

Agrochemical Synthesis

In the agrochemical industry, thiazole compounds serve as precursors for creating substances that protect crops from pests and diseases. The structural moiety of thiazoles can be found in fungicides , insecticides , and herbicides . The reactivity of 2-Isopropenylthiazole makes it a valuable compound for synthesizing new agrochemicals with improved safety profiles and environmental compatibility.

Industrial Applications

Thiazoles are utilized in industrial applications such as rubber vulcanization and as photographic sensitizers . The chemical properties of 2-Isopropenylthiazole can be harnessed to develop new materials with desired mechanical and chemical resistance, which are crucial in manufacturing processes.

Development of Dyes and Pigments

Due to their aromatic structure, thiazoles are often used in the synthesis of dyes and pigments . 2-Isopropenylthiazole can be involved in the production of colorants with specific absorption properties, which are essential for textiles, inks, and paints.

Catalysts and Chemical Synthesis

Thiazoles act as catalysts in various chemical reactions . The introduction of 2-Isopropenylthiazole into catalytic systems could potentially lead to more efficient and selective synthesis processes, particularly in the pharmaceutical and fine chemical industries.

Liquid Crystals and Electronic Materials

The structural features of thiazoles make them suitable for the design of liquid crystals and electronic materials . 2-Isopropenylthiazole could be used to create new liquid crystal displays with better performance or to develop organic semiconductors.

Antioxidant Properties

Thiazole derivatives exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases . Research involving 2-Isopropenylthiazole could lead to the discovery of novel antioxidants that can be used in food preservation or as dietary supplements.

Neuroprotective Agents

Some thiazole compounds have shown neuroprotective effects, which could be useful in treating neurodegenerative diseases . The exploration of 2-Isopropenylthiazole in this field may contribute to the development of new therapies for conditions such as Alzheimer’s and Parkinson’s disease.

Future Directions

Mechanism of Action

Target of Action

2-Isopropenylthiazole, a derivative of thiazole, has been found to exhibit significant biological activity . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . .

Mode of Action

It is known that thiazole derivatives exhibit significant antibacterial activity . The mode of action of similar compounds has been validated by cross-resistance, molecular biology, and molecular docking studies .

Biochemical Pathways

Thiazoles, including 2-Isopropenylthiazole, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

Thiazole derivatives have been found to exhibit significant biological activities, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or proteins .

properties

IUPAC Name |

2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXHYZDXKTGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342281 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropenylthiazole | |

CAS RN |

13816-04-1 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.